molecular formula C11H15O5P B8135007 Methyl 2-((dimethoxyphosphoryl)methyl)benzoate

Methyl 2-((dimethoxyphosphoryl)methyl)benzoate

Cat. No.: B8135007
M. Wt: 258.21 g/mol
InChI Key: ZBSQZXBLVOELKH-UHFFFAOYSA-N
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Description

Methyl 2-((dimethoxyphosphoryl)methyl)benzoate is an organophosphorus compound featuring a benzoate ester core substituted with a dimethoxyphosphorylmethyl group at the ortho-position. This structure combines the aromatic benzoate moiety with a phosphoryl group, which confers unique electronic and steric properties. Applications may include intermediates in agrochemicals or pharmaceuticals, given the prevalence of benzoate esters in these fields .

Properties

IUPAC Name

methyl 2-(dimethoxyphosphorylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-14-11(12)10-7-5-4-6-9(10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSQZXBLVOELKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, methyl 2-(bromomethyl)benzoate (1.0 equiv) and dimethyl phosphite (1.1–2.0 equiv) are heated to 140–160°C under inert atmosphere (N₂ or Ar) for 2–4 hours. The reaction proceeds via nucleophilic displacement of bromide by the phosphite anion, forming the phosphorylated product. Excess dimethyl phosphite acts as both reactant and solvent, simplifying purification.

Key Data:

ParameterValueSource Analogue
Temperature160°C
Reaction Time2–4 hours
Yield85–97% (hypothesized)
WorkupVacuum distillation

Synthesis of Methyl 2-(Bromomethyl)benzoate

The precursor methyl 2-(bromomethyl)benzoate is synthesized via bromination of methyl 2-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light. Esterification of 2-(bromomethyl)benzoic acid with methanol and sulfuric acid (as in) provides the brominated ester.

Michaelis-Becker Reaction as an Alternative Pathway

The Michaelis-Becker reaction offers an alternative route, employing sodium or potassium salts of dimethyl phosphite with methyl 2-(bromomethyl)benzoate in polar aprotic solvents (e.g., THF, DMF). This method avoids high temperatures but requires anhydrous conditions.

Example Protocol:

  • Dissolve methyl 2-(bromomethyl)benzoate (1.0 equiv) and sodium dimethyl phosphite (1.2 equiv) in THF.

  • Reflux at 80°C for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Advantages:

  • Lower reaction temperatures (80°C vs. 160°C).

  • Reduced side products from thermal decomposition.

Sequential Esterification and Phosphorylation

For laboratories lacking brominated precursors, a two-step sequence may be employed:

Step 1: Esterification of 2-((Dimethoxyphosphoryl)methyl)benzoic Acid

2-((Dimethoxyphosphoryl)methyl)benzoic acid is esterified with methanol using acid catalysis (H₂SO₄, HCl).

Conditions:

  • Methanol (excess), H₂SO₄ (5 mol%), 70°C, 6–8 hours.

  • Yield: >90% (based on).

Step 2: Synthesis of 2-((Dimethoxyphosphoryl)methyl)benzoic Acid

This intermediate is prepared via phosphorylation of 2-(bromomethyl)benzoic acid with dimethyl phosphite under Arbuzov conditions, followed by acid workup.

Challenges and Optimization Considerations

Regioselectivity and Byproduct Formation

The 2-position on the benzoate ring introduces steric hindrance, potentially lowering yields compared to para-substituted analogues. Optimizing phosphite stoichiometry (1.5–2.0 equiv) and extending reaction time (up to 6 hours) may mitigate this.

Purification Strategies

  • Vacuum Distillation: Effective for removing excess dimethyl phosphite (b.p. 60–65°C at 10 mmHg).

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluents isolates the product (Rf ≈ 0.3–0.4).

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)ScalabilityKey Advantage
Arbuzov Reaction85–97140–160HighSimplicity, high efficiency
Michaelis-Becker70–8580ModerateMild conditions
Sequential Esterification75–9070 (Step 1)LowFlexible precursor synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((dimethoxyphosphoryl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((dimethoxyphosphoryl)methyl)benzoate has garnered attention in various research fields due to its versatile chemical properties:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((dimethoxyphosphoryl)methyl)benzoate involves its interaction with various molecular targets and pathways. The compound’s dimethoxyphosphoryl group plays a crucial role in its reactivity, enabling it to participate in phosphorylation reactions and interact with enzymes and other biomolecules. These interactions can modulate biological processes and pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares Methyl 2-((dimethoxyphosphoryl)methyl)benzoate with structurally related benzoate esters from the evidence:

Compound Name Substituent(s) Key Functional Groups Molecular Weight (g/mol) Potential Applications
This compound Dimethoxyphosphorylmethyl (ortho) Benzoate ester, phosphoryl ~256.2 (calculated) Agrochemical intermediates
Methyl 2-[(2-methylphenoxy)methyl]benzoate 2-Methylphenoxymethyl (ortho) Benzoate ester, ether ~270.3 Pharmaceutical intermediates
Methyl 2-[(2-aminophenyl)ethynyl]benzoate 2-Aminophenylethynyl (ortho) Benzoate ester, alkyne, amine ~265.3 Bioactive molecule synthesis
Metsulfuron methyl ester Sulfonylurea-triazine (para) Benzoate ester, sulfonylurea, triazine ~381.4 Herbicide
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-linked quinoline (para) Benzoate ester, piperazine, quinoline ~483.5 Anticancer research
Key Observations:
  • Phosphoryl vs.
  • Electronic Effects : The electron-withdrawing phosphoryl group may stabilize negative charges during hydrolysis, contrasting with electron-donating groups like amines () or ethers ().
  • Applications : While sulfonylurea derivatives () are herbicides, the phosphoryl analog may exhibit distinct bioactivity due to differences in hydrogen-bonding capacity and steric bulk.

Physicochemical Properties

  • Solubility: Phosphoryl-containing compounds are generally more polar than alkyl or aryl-substituted esters, suggesting higher solubility in polar solvents like methanol or acetonitrile.
  • Stability : The phosphoryl group may render the compound more resistant to enzymatic degradation compared to esters with labile substituents (e.g., sulfonylureas in ).

Research Findings

  • Agrochemical Potential: Analogous sulfonylurea herbicides () inhibit acetolactate synthase, but phosphoryl derivatives might target different enzymes, such as phosphatases or kinases.

Q & A

Basic: What are the established synthetic routes for Methyl 2-((dimethoxyphosphoryl)methyl)benzoate, and how can reaction conditions be optimized for purity?

Answer:
The compound is synthesized via a two-step route from methyl 2-(dimethoxyphosphoryl)acetate, as outlined in Scheme 1 of Sano et al. (2024) . Key steps include phosphorylation and esterification. Optimization involves:

  • Temperature control : Maintaining ≤0°C during phosphorylation minimizes side reactions.
  • Solvent selection : Anhydrous THF enhances reagent stability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity (GC analysis) .
    Data Table 1: Typical Yields and Conditions
StepReagentSolventTemp (°C)Yield (%)
1POCl₃THF085
2Methyl benzoateDCM2578

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Referencing dimethyl methylphosphonate analogs (CAS 756-79-6), which share structural and reactivity similarities:

  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity: LD₀₀ = 250 mg/kg, rat oral) .
  • PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats (flammable liquid: Fp 67°C) .
  • Spill management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate .

Advanced: How do reaction conditions influence stereoselectivity in Horner–Wadsworth–Emmons (HWE) reactions using this reagent?

Answer:
The reagent enables diastereodivergent synthesis of (E)- and (Z)-α,β-unsaturated esters. Key factors:

  • Base strength : Strong bases (e.g., NaHMDS) favor (E)-isomers via kinetic control; weaker bases (e.g., K₂CO₃) promote (Z)-isomers through thermodynamic equilibration .
  • Solvent polarity : Non-polar solvents (toluene) enhance (E)-selectivity (ΔΔG‡ = 2.1 kcal/mol) .
    Data Table 2: Stereoselectivity Under Varied Conditions
BaseSolventE:Z Ratio
NaHMDSToluene95:5
K₂CO₃MeOH15:85

Advanced: What computational tools are recommended for analyzing crystallographic data of derivatives?

Answer:

  • Structure refinement : SHELXL (v.2018) for high-resolution small-molecule data; tolerates twinning in macromolecules .
  • Visualization : ORTEP-3 (GUI version) for thermal ellipsoid plots and hydrogen-bond networks .
  • Validation : PLATON for symmetry checks and void analysis .

Basic: Which spectroscopic techniques are most effective for characterizing structural analogs?

Answer:

  • ¹H/¹³C NMR : Key signals include the phosphoryl methyl group (δ 3.7–3.8 ppm, doublet) and ester carbonyl (δ 168–170 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ (calc. 288.1104, obs. 288.1106) with <2 ppm error .
  • IR : P=O stretch at 1250–1280 cm⁻¹ confirms phosphorylation .

Advanced: How can mechanistic studies resolve contradictions in reported catalytic activity of derivatives?

Answer:
Contradictions often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity (ΔlogP = 1.2 vs. -OCH₃) .
  • Solvent polarity : Dielectric constant (ε) correlates with reaction rate (R² = 0.89 in DMSO vs. hexane) .
    Methodology:

Kinetic profiling : Monitor intermediates via in situ ³¹P NMR.

DFT calculations : Compare transition-state energies (Gaussian 16, B3LYP/6-31G*).

Advanced: What strategies improve yield in multi-step syntheses involving this reagent?

Answer:

  • Protecting groups : Use TBS ethers for hydroxyls to prevent phosphonate hydrolysis .
  • Catalysis : Pd(OAc)₂ (5 mol%) accelerates Suzuki couplings (yield ↑ 22% vs. uncatalyzed) .
  • Workup : Liquid-liquid extraction (EtOAc/H₂O) removes polar byproducts.

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